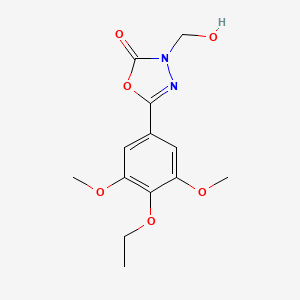
N-(1,1,1,3,3,3-Hexafluoropropan-2-ylidene)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,1,1,3,3,3-Hexafluoropropan-2-ylidene)benzenesulfonamide is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts high thermal stability and resistance to chemical reactions, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1,1,3,3,3-Hexafluoropropan-2-ylidene)benzenesulfonamide typically involves the reaction of benzenesulfonamide with hexafluoropropanone under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, often involving temperature control and continuous monitoring of reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
N-(1,1,1,3,3,3-Hexafluoropropan-2-ylidene)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonamide group.
Oxidation and Reduction: It can undergo oxidation to form sulfonic acids or reduction to form amines.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are commonly used for reduction reactions.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of corresponding amines.
Aplicaciones Científicas De Investigación
N-(1,1,1,3,3,3-Hexafluoropropan-2-ylidene)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of high-performance materials and coatings due to its thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of N-(1,1,1,3,3,3-Hexafluoropropan-2-ylidene)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This interaction can modulate various biochemical pathways, leading to desired therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: Known for its use as a solvent in peptide chemistry and catalysis.
Hexafluoroisopropanol: Utilized in similar applications due to its high ionizing power and ability to facilitate various chemical reactions.
Uniqueness
N-(1,1,1,3,3,3-Hexafluoropropan-2-ylidene)benzenesulfonamide stands out due to its specific structural features, which provide unique reactivity and stability. Its ability to participate in diverse chemical reactions and its applications in multiple scientific fields highlight its versatility and importance.
Propiedades
Número CAS |
72567-08-9 |
|---|---|
Fórmula molecular |
C9H5F6NO2S |
Peso molecular |
305.20 g/mol |
Nombre IUPAC |
N-(1,1,1,3,3,3-hexafluoropropan-2-ylidene)benzenesulfonamide |
InChI |
InChI=1S/C9H5F6NO2S/c10-8(11,12)7(9(13,14)15)16-19(17,18)6-4-2-1-3-5-6/h1-5H |
Clave InChI |
RHJMPMWWZYSRFT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)N=C(C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-1-(1,4,5,6,7,8-hexahydroazonino[5,4-b]indol-3(2H)-yl)butan-1-one](/img/structure/B14461213.png)
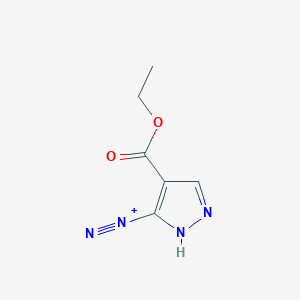
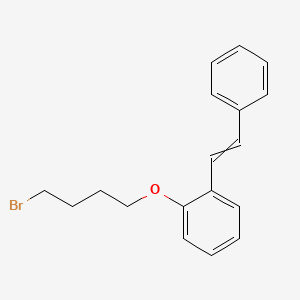
![2-(2-Bromophenyl)[1,3]oxazolo[5,4-b]pyridine](/img/structure/B14461228.png)
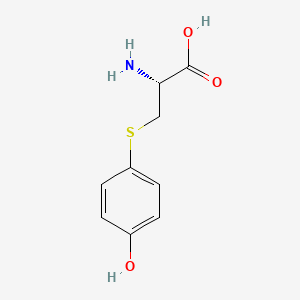

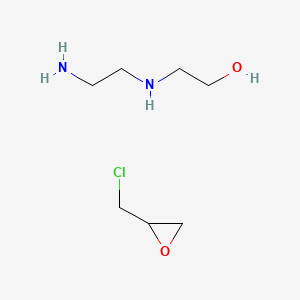

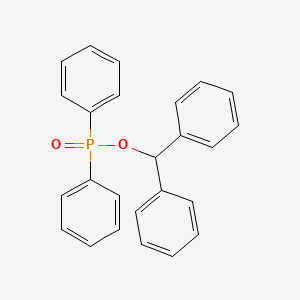
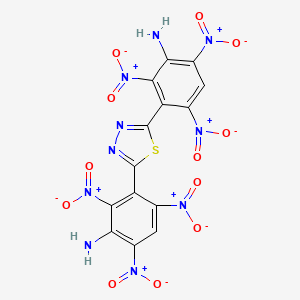
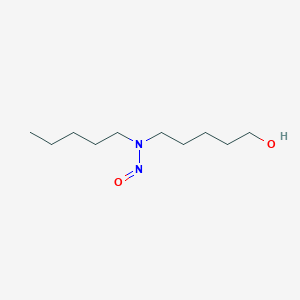

![N-[(Benzyloxy)methyl]-N-ethylethanamine](/img/structure/B14461293.png)
